molecular formula C17H15N3O3 B12907881 8-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-(2-pyridyl)-2,6,7-trimethyl- CAS No. 86542-78-1

8-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-(2-pyridyl)-2,6,7-trimethyl-

Cat. No.: B12907881
CAS No.: 86542-78-1
M. Wt: 309.32 g/mol
InChI Key: RIHQNZFROJSWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-(2-pyridyl)-2,6,7-trimethyl- is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-(2-pyridyl)-2,6,7-trimethyl- typically involves multi-step organic reactions. Common starting materials include 2-aminobenzamide and pyridine derivatives. The synthesis may involve:

    Cyclization reactions: to form the quinazoline core.

    Functional group modifications: to introduce the carboxylic acid and pyridyl groups.

    Methylation reactions: to add methyl groups at specific positions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch processing: for small-scale synthesis.

    Continuous flow chemistry: for larger-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the quinazoline ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

Chemistry

    Catalysis: Quinazoline derivatives are studied as catalysts in various organic reactions.

    Material Science: Used in the development of novel materials with specific electronic properties.

Biology

    Enzyme Inhibition: Some quinazoline derivatives act as enzyme inhibitors, making them potential candidates for drug development.

    Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.

Medicine

    Cancer Therapy: Certain quinazoline compounds are investigated for their anti-cancer properties.

    Anti-inflammatory: Potential use in treating inflammatory diseases.

Industry

    Dyes and Pigments: Used in the synthesis of dyes and pigments for industrial applications.

    Agriculture: Potential use as agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 8-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-(2-pyridyl)-2,6,7-trimethyl- involves interaction with specific molecular targets. These may include:

    Enzyme inhibition: Binding to active sites of enzymes, preventing their normal function.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a simpler structure.

    4-Aminoquinazoline: Known for its use in medicinal chemistry.

    2-Methylquinazoline: Another derivative with distinct biological activities.

Uniqueness

8-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-(2-pyridyl)-2,6,7-trimethyl- is unique due to its specific functional groups and structural modifications, which may confer unique biological activities and chemical properties.

Biological Activity

8-Quinazolinecarboxylic acid, specifically the derivative 3,4-dihydro-4-oxo-3-(2-pyridyl)-2,6,7-trimethyl-, represents a class of compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by relevant case studies and research findings.

Structure and Synthesis

The structure of 8-quinazolinecarboxylic acid derivatives typically includes a quinazoline core substituted with various functional groups that enhance biological activity. The specific compound features a pyridine moiety and several methyl groups that may influence its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline-based compounds. In particular, the derivative 3,4-dihydro-4-oxo-3-(2-pyridyl)-2,6,7-trimethyl- has shown promising results against various cancer cell lines.

  • Mechanism of Action :
    • The compound exhibits inhibitory activity against carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are associated with tumor growth and metastasis. Inhibition of these isoforms can lead to reduced tumor proliferation and enhanced apoptosis in cancer cells .
    • A study involving a library of quinazoline derivatives indicated that structural modifications significantly affect their inhibitory potency against CA isoforms. For instance, the presence of a free carboxylic acid group was critical for maintaining high inhibitory activity .
  • In Vitro Studies :
    • The National Cancer Institute (NCI) screened several quinazoline derivatives for their anti-proliferative effects on 59 human cancer cell lines. The derivative was among those selected for further evaluation due to its significant activity .
    • In assays measuring cell cycle arrest and apoptosis induction, derivatives similar to 8-quinazolinecarboxylic acid were found to induce G1 phase arrest in cancer cells like MCF-7 at specific concentrations .

Table: Summary of Biological Activities

Compound NameTargetActivityIC50 (µM)Remarks
8-Quinazolinecarboxylic acidCA IXInhibitory<1Potent against tumor-associated isoform
8-Quinazolinecarboxylic acidMCF-7 CellsAnti-proliferative168.78Induces apoptosis
Similar DerivativeAurora A KinaseInhibitoryVariableStructural modifications enhance activity

Case Studies

  • Study on Quinazoline Derivatives : A comprehensive evaluation demonstrated that certain modifications to the quinazoline scaffold could enhance selectivity and potency against specific kinases related to cancer progression. The introduction of halogen atoms at the phenyl ring significantly improved inhibitory activity compared to non-substituted analogs .
  • Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between quinazoline derivatives and their targets. For instance, the binding affinity observed for certain derivatives was linked to specific amino acid interactions within the active site of CA IX and Aurora A kinase .

Properties

CAS No.

86542-78-1

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

2,6,7-trimethyl-4-oxo-3-pyridin-2-ylquinazoline-8-carboxylic acid

InChI

InChI=1S/C17H15N3O3/c1-9-8-12-15(14(10(9)2)17(22)23)19-11(3)20(16(12)21)13-6-4-5-7-18-13/h4-8H,1-3H3,(H,22,23)

InChI Key

RIHQNZFROJSWQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)C(=O)O)N=C(N(C2=O)C3=CC=CC=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.